LY309887 - 127228-54-0

LY309887

Catalog Number: EVT-274053
CAS Number: 127228-54-0
Molecular Formula: C19H23N5O6S
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY-309887 free acid is a bioactive chemical.
Overview

LY309887 is a potent antifolate compound that acts as a specific inhibitor of purine biosynthesis, primarily targeting the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase. It is structurally related to lometrexol, a previously known antifolate. LY309887 has demonstrated significant cytotoxic effects against various tumor cell lines, making it a candidate for cancer treatment. Its mechanism of action involves the depletion of nucleotide pools, leading to growth inhibition in sensitive cancer cells.

Source

LY309887 was developed by Eli Lilly and Company as part of their research into novel anticancer agents. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.

Classification

LY309887 is classified as an antifolate and a cytotoxic agent. Its classification stems from its structural similarities to folate analogs and its mechanism of action, which disrupts folate-dependent processes in cells.

Synthesis Analysis

The synthesis of LY309887 involves several chemical steps. The process begins with the preparation of a thiophene analogue of lometrexol through asymmetric synthesis techniques. Key methods include:

  • Diastereoselective synthesis: This method allows for the selective formation of one diastereomer over another, resulting in higher purity and yield of LY309887.
  • Use of chiral catalysts: These catalysts enhance the selectivity of the reaction, crucial for achieving the desired stereochemistry in the final product.
  • Purification techniques: After synthesis, purification methods such as chromatography are employed to isolate LY309887 from by-products and unreacted materials.
Molecular Structure Analysis

LY309887 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The key features include:

  • Chemical formula: C13_{13}H12_{12}N6_{6}O3_{3}S
  • Molecular weight: Approximately 304.34 g/mol
  • Structure: The compound contains a thiophene ring and multiple nitrogen atoms that are integral to its function as an antifolate.

The molecular structure facilitates its interaction with target enzymes involved in purine metabolism, leading to effective inhibition of cancer cell proliferation.

Chemical Reactions Analysis

LY309887 undergoes specific chemical reactions that are critical for its mechanism of action:

  • Inhibition of purine synthesis: By targeting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, LY309887 disrupts de novo purine biosynthesis pathways.
  • Cellular uptake mechanisms: The compound utilizes folate transporters for cellular entry, which is essential for its cytotoxic effects.

These reactions are fundamental to understanding how LY309887 exerts its therapeutic effects against cancer cells.

Mechanism of Action

The mechanism of action of LY309887 involves several key processes:

  1. Inhibition of enzyme activity: By inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, LY309887 prevents the conversion of substrates necessary for purine synthesis.
  2. Depletion of nucleotide pools: Treatment with LY309887 leads to a significant reduction in cellular levels of adenine and guanine nucleotides, specifically ATP and GTP.
  3. Induction of apoptosis: The resultant nucleotide depletion triggers apoptotic pathways in sensitive tumor cells, leading to cell death.

Data from studies indicate that the degree of ATP depletion correlates with growth inhibition across different cell lines, suggesting that this may serve as a predictive marker for sensitivity to treatment.

Physical and Chemical Properties Analysis

LY309887 exhibits several notable physical and chemical properties:

These properties are essential for its formulation as a therapeutic agent.

Applications

LY309887 has been investigated for various scientific uses:

  • Cancer therapy: Its primary application is in oncology, where it shows promise as an effective treatment for certain types of tumors due to its potent inhibitory effects on purine biosynthesis.
  • Research tool: Beyond therapeutic applications, LY309887 serves as a valuable tool in biochemical research for studying purine metabolism and the role of antifolates in cancer biology.
  • Pharmacokinetic studies: Ongoing research aims to elucidate the pharmacokinetics and dynamics of LY309887 to optimize dosing regimens and improve therapeutic outcomes in clinical settings.
Introduction to LY309887 as a Therapeutic Agent

Discovery and Rationale for Second-Generation Antifolate Development

LY309887 emerged from systematic efforts to overcome the clinical limitations of first-generation glycinamide ribonucleotide formyltransferase (GARFT) inhibitors like lometrexol. Lometrexol, a 5,10-dideazatetrahydrofolate analog, demonstrated potent antitumor activity in preclinical models by disrupting de novo purine synthesis. However, Phase I trials revealed severe cumulative toxicity, particularly hematological suppression and hepatotoxicity, attributed to prolonged tissue retention of its polyglutamated metabolites [4]. This toxicity profile necessitated complex folate supplementation regimens and limited its therapeutic window [2].

LY309887 (chemical name: (2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid) was designed through a strategic bioisosteric replacement of lometrexol’s benzene ring with a thiophene moiety. This modification enhanced interactions with the GARFT active site while reducing affinity for folylpolyglutamate synthetase (FPGS), the enzyme responsible for intracellular retention of antifolates [4] [5]. The compound’s biochemical optimization yielded a 9-fold increase in GARFT inhibition (Ki = 2 nM) compared to lometrexol (Ki = 60 nM), establishing it as a lead candidate for targeted cancer therapy [4].

Table 1: Key Biochemical Properties of LY309887 vs. Lometrexol

PropertyLY309887LometrexolSignificance
GARFT Ki (nM)260Enhanced target inhibition
FPGS AffinityLowHighReduced intracellular accumulation
Transport MechanismRFC/PCFTRFCBroader cellular uptake
Polyglutamation StatusMinimalExtensiveMitigated tissue retention

Role in Targeting Purine Biosynthesis Pathways

LY309887 exerts cytotoxicity by selectively disrupting de novo purine biosynthesis, a metabolic pathway hyperactivated in rapidly proliferating cancer cells. As a transition-state analog, it competitively inhibits GARFT, the enzyme catalyzing the first folate-dependent step in purine assembly. GARFT transfers a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR) [4] [9].

Mechanistic studies in SH-SY5Y neuroblastoma cells demonstrated that LY309887-induced growth inhibition is reversed by adenosine supplementation but not by thymidine, confirming purine synthesis as its primary metabolic target [2]. At the cellular level, treatment depletes ATP/GTP pools within 24 hours, triggering S-phase arrest and apoptosis. Notably, cells overexpressing methenyltetrahydrofolate synthetase (MTHFS)—an enzyme regulating 10-CHO-THF availability—exhibit 4-fold resistance to LY309887, underscoring the link between folate metabolism and drug efficacy [2]. This resistance phenotype highlights the compound’s reliance on functional folate cofactor pools to exert its inhibitory effects.

Table 2: Enzymatic Targets of LY309887 in Purine Biosynthesis

EnzymeFunctionInhibition by LY309887Biological Consequence
GARFTFormylates GAR to FGARPotent (Ki=2 nM)Blocks de novo purine initiation
AICARFTFormylates AICAR to FAICARModerate (IC₅₀=65 nM*)Disrupts IMP synthesis completion
DHFRRegenerates tetrahydrofolateWeak (>1000 nM)Minimally impacts folate cycling
TSCatalyzes dTMP synthesisNegligibleNo effect on pyrimidine synthesis

Pemetrexed reference shown for context; LY309887 primarily targets GARFT [4] [5]

Significance in Overcoming Limitations of First-Generation GARFT Inhibitors

LY309887 addresses three critical limitations of its predecessor, lometrexol:

  • Reduced Toxicity via Metabolic Engineering: Unlike lometrexol, which undergoes extensive polyglutamation (addition of 3-6 glutamate residues), LY309887 forms minimal polyglutamates. This design difference significantly decreases its half-life in normal tissues, particularly the liver and bone marrow [4]. Preclinical toxicology studies in primates confirmed the absence of cumulative toxicity with intermittent dosing, enabling higher and more frequent administration [4].

  • Enhanced Tumor Penetration: While lometrexol relied solely on the reduced folate carrier (RFC) for cellular uptake, LY309887 is efficiently transported by both RFC and the proton-coupled folate transporter (PCFT). PCFT operates optimally in acidic microenvironments (pH 5.5–6.5), a hallmark of solid tumors. This dual-transport capability increases intracellular drug accumulation in hypoxic tumor regions by >5-fold compared to lometrexol [1] [5].

  • Broader Activity Spectrum: In vivo xenograft studies demonstrated efficacy against tumors resistant to lometrexol, including MX-1 mammary carcinoma and HCT-8 ileocecal adenocarcinoma. The synergy with 5-fluorouracil (5-FU) was particularly notable in colorectal models, where LY309887 depleted purine pools while 5-FU inhibited thymidylate synthase, creating a "metabolic double-hit" [4]. This combination advanced to Phase II trials for gastrointestinal malignancies.

Structural analyses reveal the molecular basis for LY309887’s advantages: The thiophene moiety engages in hydrophobic interactions with Val78 and Ala81 in the GARFT active site, while its ethyl bridge optimally positions the pyridopyrimidine ring for hydrogen bonding with catalytic residues (Asn106, Asp144) [5]. These features collectively enhance target affinity while minimizing off-target metabolic activation.

Table 3: Key Compounds in GARFT Inhibitor Development

Compound NameChemical ClassClinical StatusDistinctive Features
Lometrexol5,10-DideazatetrahydrofolateAbandoned (Phase I)High polyglutamation; cumulative toxicity
LY309887Thiophene-bridged antifolatePreclinical/Phase IIReduced FPGS affinity; PCFT transport
AG2034Pyrimidothiazole derivativePhase IISelective FRα uptake
PemetrexedPyrrolopyrimidine antifolateApproved (NSCLC, mesothelioma)Multi-targeted (TS/GARFT/DHFR)

LY309887 exemplifies structure-driven optimization in antifolate design. Its progression underscores the therapeutic potential of selectively disrupting purine biosynthesis while minimizing metabolic liabilities inherent to earlier agents.

Properties

CAS Number

127228-54-0

Product Name

LY309887

IUPAC Name

(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

Molecular Formula

C19H23N5O6S

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1

InChI Key

GQCXGHHHNACOGE-SKDRFNHKSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY-309887 free acid

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.